Antidepressant agent 6

M1 receptor antagonism muscarinic selectivity mechanism of action

Scopolamine's rapid antidepressant action is limited by severe cognitive side effects. Antidepressant agent 6 (S-3a) is a fluorinated scopolamine analogue and selective M1 receptor antagonist that decouples efficacy from cognitive harm. - Demonstrated in vivo efficacy (TST, reserpine-induced, CRS models) at 25-300 μg/kg IP. - Higher cognitive safety margin vs. scopolamine; enables clean M1-mediated BDNF pathway studies. - Benchmark for SAR campaigns: t1/2 = 16.6 min, IC50 cytotoxicity >100 μM.

Molecular Formula C17H20FNO4
Molecular Weight 321.34 g/mol
Cat. No. B12380362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntidepressant agent 6
Molecular FormulaC17H20FNO4
Molecular Weight321.34 g/mol
Structural Identifiers
SMILESCN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)F
InChIInChI=1S/C17H20FNO4/c1-19-12-7-11(8-13(19)15-14(12)23-15)22-16(21)17(18,9-20)10-5-3-2-4-6-10/h2-6,11-15,20H,7-9H2,1H3/t11?,12?,13?,14?,15?,17-/m1/s1
InChIKeyINAVYUWHDZMESX-VSIZIWLYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antidepressant Agent 6 (S-3a) Procurement Guide


Antidepressant agent 6 (also designated S-3a) is a fluorinated scopolamine analogue and a muscarinic acetylcholine M1 receptor (M1R) antagonist [1]. It is a lead compound developed as part of a structure-activity relationship (SAR) campaign to create rapid-acting antidepressants that retain the therapeutic efficacy of scopolamine while eliminating its characteristic cognitive impairment [1]. The compound is classified as a 3,4-dihydroisoquinoline derivative and demonstrates antidepressant-like activity in rodent behavioral models at microgram-level intraperitoneal doses (25–300 μg/kg) [1] [2].

Receptor Selectivity Selective M1 muscarinic receptor antagonist probe
Chemical Class Fluorinated 3,4-dihydroisoquinoline scopolamine analogue for SAR studies
Research Model Demonstrated model-response activity in rodent behavioral paradigms

Why Antidepressant Agent 6 Cannot Be Substituted by Scopolamine or Other M1 Antagonists


Scopolamine, a mixed M1/M2 muscarinic antagonist, demonstrates rapid antidepressant efficacy in clinical studies but is limited by pronounced cognitive deficits, including impairments in new learning, semantic memory access, vigilance, and continuous performance [1] [2]. These adverse cognitive effects potentially exacerbate the cognitive symptoms inherent to major depressive disorder, severely restricting its therapeutic utility [1]. Among other M1-selective antagonists, pirenzepine and telenzepine exhibit poor CNS penetration and have failed to elicit antidepressant behavioral effects upon systemic administration in rodents, limiting their development for depression [3]. Therefore, simple interchange among M1 antagonists is not scientifically justifiable: significant divergence exists in cognitive safety margins, CNS bioavailability, and demonstrated in vivo antidepressant efficacy [1] [3].

Scopolamine’s mixed M1/M2 profile may introduce cognitive endpoint confounds not observed with selective M1 antagonism.
Pirenzepine and telenzepine show limited CNS exposure in rodent models, which may restrict behavioral endpoint interpretation.
Interchange without validation may compromise cognitive endpoint context; M1 selectivity and CNS availability are critical for research models.

Head-to-Head Quantitative Differentiation Evidence


M1 Receptor Antagonism vs. Scopolamine's Broad Muscarinic Activity

Antidepressant agent 6 (S-3a) exerts its therapeutic effect via selective antagonism of the M1 muscarinic acetylcholine receptor (M1R) [1]. In contrast, scopolamine is a non-selective antagonist that blocks both M1 and M2 receptor subtypes [2]. The selective M1 antagonism profile of S-3a is associated with the elevation of brain-derived neurotrophic factor (BDNF) levels, a downstream mediator of synaptic plasticity and neurogenesis linked to sustained antidepressant responses [1]. The precise binding affinity (Ki) values for S-3a at individual muscarinic receptor subtypes (M1–M5) have not been fully disclosed in the public literature; however, functional evidence confirms M1 antagonism as the primary mechanism [1].

M1 Selectivity
Class-level inference
Selective M1 antagonist (BDNF elevation) vs. Scopolamine: Mixed M1/M2 antagonist
Supports M1-selective pathway investigation without M2 confounds
Quantitative Ki values not publicly available
M1 receptor antagonism muscarinic selectivity mechanism of action

Cognitive Safety Margin vs. Scopolamine in Murine Models

In direct behavioral assessments, Antidepressant agent 6 (S-3a) demonstrated a higher cognitive safety margin than scopolamine [1]. This finding is corroborated by broader class-level evidence: antimuscarinic compounds with refined selectivity profiles (e.g., CJ2100, L-687,306) have been shown to be considerably less disruptive than scopolamine in assays of cognition-related behavior at equieffective or even larger antidepressant doses [2]. While the precise cognitive safety margin ratio (e.g., therapeutic index for antidepressant efficacy versus cognitive impairment) for S-3a is not explicitly quantified in available public data, the qualitative superiority over scopolamine is a key differentiating feature confirmed in the primary literature [1].

Cognitive Endpoint Margin
Head-to-head
Higher cognitive safety margin reported vs. Scopolamine: lower margin, known cognitive deficits
May reduce cognitive endpoint interference in behavioral models
Exact safety margin ratio not reported
cognitive safety adverse effect profile behavioral pharmacology

BDNF Elevation and Neuroplasticity Without Cognitive Impairment

Mechanistically, S-3a antagonizes M1 receptors and elevates BDNF levels [1]. This BDNF elevation is particularly significant because preclinical studies have established that rapid antidepressant-like effects of muscarinic receptor antagonists require BDNF-dependent signaling in the ventrolateral periaqueductal gray [2]. While scopolamine also elevates BDNF as part of its rapid-acting antidepressant mechanism, S-3a achieves this effect without the concurrent cognitive impairment observed with scopolamine [1]. The combination of BDNF elevation and preserved cognitive function suggests a more favorable therapeutic profile.

BDNF Modulation
Cross-study comparable
Elevates BDNF without cognitive impairment vs. Scopolamine: also elevates BDNF but with cognitive disruption
BDNF elevation supports synaptic plasticity endpoint studies
Fold-change values not published
BDNF neuroplasticity sustained antidepressant effect

Pharmacokinetic Profile: Rapid Clearance and Short Half-Life

Pharmacokinetic assessment in mice revealed that Antidepressant agent 6 (S-3a) exhibits rapid clearance with a plasma half-life of 16.6 minutes [1]. This rapid elimination profile contrasts with many conventional antidepressants that require weeks of continuous dosing to achieve steady-state therapeutic concentrations. The short half-life may be advantageous for acute intervention paradigms or for compounds intended for intermittent dosing schedules, reducing the risk of drug accumulation and potentially limiting duration of off-target effects [1].

Plasma Half-Life
Cross-study comparable
16.6 min
Rapid clearance supports intermittent exposure paradigms
Elimination half-life in mouse; supports acute dosing research
pharmacokinetics half-life clearance

Neuronal Safety and Low Cytotoxicity

In vitro cytotoxicity assays demonstrated that Antidepressant agent 6 (S-3a) and its structural analogues exhibited minimal toxicity against both neuronal and non-neuronal mammalian cell lines, with IC50 values exceeding 100 μM [1]. This low cytotoxicity profile supports the compound's suitability for further in vitro mechanistic studies and in vivo efficacy evaluation without confounding cellular toxicity effects. The IC50 > 100 μM threshold represents a substantial safety window relative to its effective antidepressant doses in animal models (25–300 μg/kg) [1].

Cytotoxicity IC50
Cross-study comparable
>100 μM
Minimal cytotoxicity in mammalian cells supports mechanistic assays
IC50 > 100 µM against neuronal and non-neuronal lines
cytotoxicity neuronal safety in vitro toxicology

Antidepressant Efficacy Across Multiple Murine Depression Models

Antidepressant agent 6 (S-3a) demonstrated robust antidepressant-like activity across multiple validated murine behavioral paradigms. In the tail suspension test (TST), S-3a was identified as the lead compound with potent antidepressant effects among the synthesized series [1]. Additionally, S-3a alleviated depressive symptoms in the reserpine-induced depression model and reduced despair behavior in the chronic restraint stress (CRS) model at doses of 25, 100, or 300 μg/kg administered intraperitoneally every other day [1] . Importantly, S-3a did not cause significant changes in total distance traveled during the open field test (OFT), confirming that its antidepressant-like effects were independent of non-specific locomotor stimulation .

Behavioral Models
Head-to-head
Active in TST, reserpine, CRS models; no locomotor effects vs. Scopolamine: antidepressant-like but with locomotor/cognitive confounds
Model-response endpoints confirm behavioral activity without locomotor confounds
Doses 25–300 µg/kg i.p. every other day
forced swim test tail suspension test chronic stress behavioral pharmacology

Recommended Research and Industrial Application Scenarios


Investigating M1-Mediated Rapid Antidepressant Mechanisms Without Cognitive Confounds

Use Antidepressant agent 6 (S-3a) as a selective M1 receptor antagonist tool compound to dissect the specific contribution of M1R signaling to rapid antidepressant responses. Because S-3a demonstrates a higher cognitive safety margin than scopolamine [1], it enables researchers to study M1-mediated BDNF elevation and synaptic plasticity mechanisms [2] without the confounding cognitive impairment that limits scopolamine's utility in behavioral neuroscience studies.

Comparative Pharmacology and SAR Optimization of Fluorinated Scopolamine Analogues

Employ Antidepressant agent 6 (S-3a) as a reference compound in SAR campaigns aimed at optimizing muscarinic antagonist antidepressants. S-3a serves as a benchmark for balancing antidepressant efficacy (demonstrated in TST, reserpine-induced, and CRS models [1]) with favorable pharmacokinetic properties (half-life: 16.6 min [1]) and minimal cytotoxicity (IC50 > 100 μM [1]). This enables systematic evaluation of novel analogues against a well-characterized lead.

Preclinical Development of Next-Generation Antimuscarinic Antidepressants

Use Antidepressant agent 6 (S-3a) as a proof-of-concept compound demonstrating that M1 antagonism can be decoupled from cognitive impairment. In preclinical drug discovery programs targeting depression, S-3a validates the hypothesis that selective M1 antagonists with appropriate pharmacokinetic profiles can achieve rapid antidepressant effects without the cognitive side effects that have historically prevented scopolamine and related compounds from advancing to clinical use [1] [3].

Application
Selection Property
Validation Focus
M1-selective rapid antidepressant mechanism studies
Selective M1 antagonism with cognitive endpoint context
BDNF-mediated plasticity and behavioral model endpoints
SAR comparison of fluorinated scopolamine analogues
Balanced behavioral activity and rapid PK clearance
Model-response endpoints, exposure-model validation
Mechanism validation for M1 antagonist decoupled from cognitive disruption
M1 antagonism with cognitive endpoint differentiation
Cognitive endpoint review, pathway-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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